-Hydroxy-3,5-dinitrobenzoic acid (4-H3,5-DNBA) finds use as a versatile intermediate in organic synthesis due to the presence of reactive functional groups. The hydroxyl (-OH) group allows for further derivatization through various coupling reactions, while the nitro (-NO2) groups can be reduced to amines (-NH2) or participate in substitution reactions. This versatility makes 4-H3,5-DNBA a valuable building block for the synthesis of diverse organic molecules, including pharmaceuticals, dyes, and functional materials.
For instance, 4-H3,5-DNBA serves as a precursor in the synthesis of bioactive heterocycles, such as thiadiazoles and triazoles, which exhibit potential applications in medicinal chemistry. Additionally, the nitro groups can be selectively reduced to introduce amine functionalities, leading to the formation of precursors for polymers and other functional materials.
4-H3,5-DNBA possesses unique properties that make it suitable for specific analytical applications. Its high melting point and good thermal stability enable its utilization as an internal standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) []. The presence of the nitro groups also contributes to its strong UV absorption, allowing for its detection and quantification in analytical methods.
4-Hydroxy-3,5-dinitrobenzoic acid is an aromatic compound with the molecular formula C₇H₄N₂O₇ and a CAS number of 1019-52-9. It features a benzene ring substituted with two nitro groups at the 3 and 5 positions, a hydroxyl group at the 4 position, and a carboxylic acid group. This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol and acetone but less soluble in water .
Research indicates that 4-hydroxy-3,5-dinitrobenzoic acid exhibits antimicrobial properties. It has been studied for its potential effects on various bacterial strains, showing inhibitory activity. Additionally, it may have implications in the field of pharmaceuticals due to its structural similarity to other bioactive compounds .
Several methods exist for synthesizing 4-hydroxy-3,5-dinitrobenzoic acid:
4-Hydroxy-3,5-dinitrobenzoic acid has several applications:
Studies have investigated the interactions of 4-hydroxy-3,5-dinitrobenzoic acid with various biomolecules. Its ability to form complexes with proteins and nucleic acids suggests potential roles in drug delivery systems and molecular biology research. Interaction studies often focus on its binding affinities and mechanisms of action against microbial targets .
Several compounds share structural similarities with 4-hydroxy-3,5-dinitrobenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Hydroxy-3,5-dinitrobenzoic acid | Hydroxyl and nitro substitutions | Different positioning of hydroxyl group |
4-Hydroxy-3-nitrobenzoic acid | One nitro group instead of two | Less potent biological activity compared to 4-hydroxy-3,5-dinitrobenzoic acid |
4-Amino-3,5-dinitrobenzoic acid | Amino group replacing hydroxyl | Increased reactivity due to amino functionality |
4-Hydroxybenzoic acid | Only one nitro group | Simpler structure; used as a preservative |
The uniqueness of 4-hydroxy-3,5-dinitrobenzoic acid lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to these similar compounds .
4-Hydroxy-3,5-dinitrobenzoic acid (C₇H₄N₂O₇) features a benzoic acid backbone substituted with two nitro (-NO₂) groups at positions 3 and 5 and a hydroxyl (-OH) group at position 4. Its IUPAC name is 4-hydroxy-3,5-dinitrobenzoic acid, and it is alternatively termed 3,5-dinitrosalicylic acid in some contexts.
Property | Value |
---|---|
Molecular weight | 228.12 g/mol |
Melting point | 245–252°C (dec.) |
Density | 1.79–1.84 g/cm³ |
Boiling point | 349–370°C (est.) |
Solubility | Sparingly in DMSO, methanol |
pKa | 2.02 ± 0.10 |
Refractive index | 1.53 (est.) |
Irritant